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molecular formula C16H9NO6 B2594767 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 7702-03-6

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2594767
M. Wt: 311.249
InChI Key: PRBOQCWKGNKHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05432248

Procedure details

38.42 g of trimellitic anhydride (0.2 moles), 27.4 g of p-amino-benzoic acid (0.2 moles) and 300 cc of N,N'-dimethylformamide are fed into a glass flask of 500 cc volume fitted with a mechanical stirrer, a thermometer and a vertical condenser. The reaction mixture is heated to 140° C. and left under stirring for three hours. On termination of this reaction time, the mixture is cooled to ambient temperature and poured into 2 liters of water under stirring. The precipitate is filtered off and washed repeatedly with methanol. After drying the product at 100° C. in a vacuum oven, 46.5 g of the product of the title are obtained. Yield 75%. The product structure is confirmed by NMR spectroscopy on a sample dissolved in deuterated dimethylsulphoxide.
[Compound]
Name
trimellitic anhydride
Quantity
38.42 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
[Compound]
Name
deuterated dimethylsulphoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH:14]=[O:15])[CH3:13].[OH2:16]>>[C:6]([C:5]1[CH:4]=[C:3]2[C:11](=[O:16])[N:12]([C:13]3[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=3)[C:14](=[O:15])[C:2]2=[CH:10][CH:9]=1)([OH:8])=[O:7]

Inputs

Step One
Name
trimellitic anhydride
Quantity
38.42 g
Type
reactant
Smiles
Name
Quantity
27.4 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
deuterated dimethylsulphoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
under stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
On termination of this reaction time, the mixture is cooled to ambient temperature
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed repeatedly with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the product at 100° C. in a vacuum oven, 46.5 g of the product of the title
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)C(=O)O)=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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